![molecular formula C18H22OS2 B14152440 1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) CAS No. 89296-11-7](/img/structure/B14152440.png)
1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) is an organic compound with a complex structure It consists of two 3,4-dimethylbenzene rings connected by an oxybis(methylenesulfanediyl) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylbenzene with a suitable oxybis(methylenesulfanediyl) precursor. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is of particular interest in medical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Oxybis(methylene)]bis(3,4-dimethylbenzene): This compound lacks the sulfanediyl groups, making it less reactive in certain chemical reactions.
1,1’-[Oxybis(methylenesulfanediyl)]bis(4-methylbenzene): The substitution pattern on the benzene rings differs, leading to variations in chemical reactivity and applications.
Uniqueness
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) is unique due to the presence of both oxybis(methylenesulfanediyl) and 3,4-dimethylbenzene groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89296-11-7 |
|---|---|
Molekularformel |
C18H22OS2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
4-[(3,4-dimethylphenyl)sulfanylmethoxymethylsulfanyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H22OS2/c1-13-5-7-17(9-15(13)3)20-11-19-12-21-18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3 |
InChI-Schlüssel |
KAGILQFTMAZGAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)SCOCSC2=CC(=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


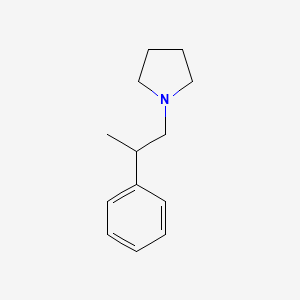
![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)
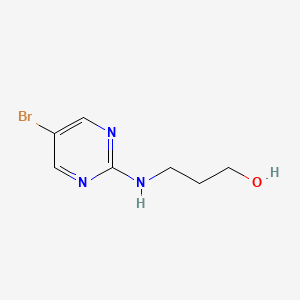
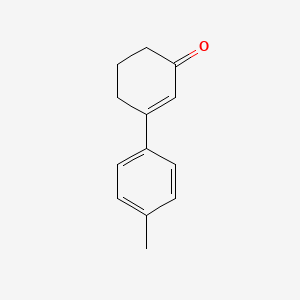
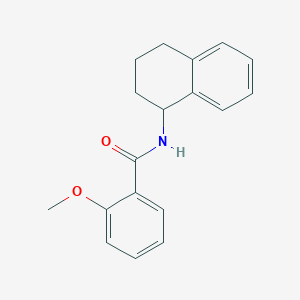
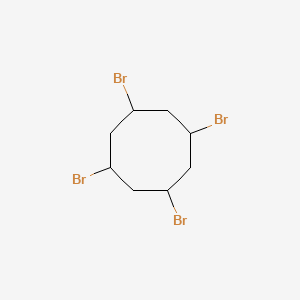
![2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B14152380.png)
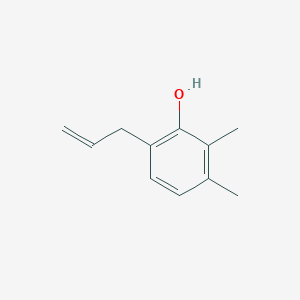
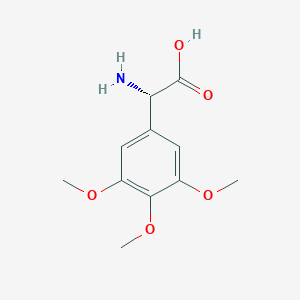

![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
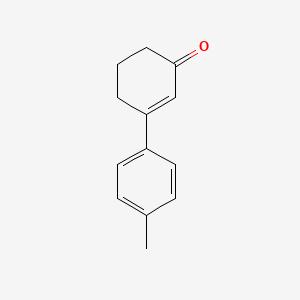

![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14152427.png)
